molecular formula C11H16N2O3S B8463711 (4-Propionyl-thiazol-2-yl)-carbamic acid tert-butyl ester

(4-Propionyl-thiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No. B8463711
M. Wt: 256.32 g/mol
InChI Key: ROHBOJFWRNYZAJ-UHFFFAOYSA-N
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Patent
US07427635B2

Procedure details

A solution of ethyl magnesium chloride (126 mL, 0.252 mol, 2 M in tetrahydrofuran) was stirred and cooled to −70° C. on a dry ice/acetone bath. A solution of [4-(methoxy-methyl-carbamoyl)-thiazol-2-yl]-carbamic acid tert-butyl ester (14.5 g, 0.0504 mol) in tetrahydrofuran (200 mL) was added dropwise over approximately 5 minutes. The mixture was stirred for 1 hour. The cooling bath was removed and stirring continued for an additional 2 hours. The mixture was poured into a mixture of ice and saturated aqueous ammonium chloride solution and then extracted with ethyl acetate. The organic extracts were combined, washed with brine, dried over magnesium sulfate and evaporated to give an off white solid which was purified by chromatography over a 350 g pad of silica gel eluted with 4:1 ethyl acetate/dichloromethane to afford (4-propionyl-thiazol-2-yl)-carbamic acid tert-butyl ester (7.09 g, 55%) as an off white solid.
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH3:2].[C:5]([O:9][C:10](=[O:23])[NH:11][C:12]1[S:13][CH:14]=[C:15]([C:17](=[O:22])N(OC)C)[N:16]=1)([CH3:8])([CH3:7])[CH3:6]>O1CCCC1>[C:5]([O:9][C:10](=[O:23])[NH:11][C:12]1[S:13][CH:14]=[C:15]([C:17](=[O:22])[CH2:1][CH3:2])[N:16]=1)([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
126 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)C(N(C)OC)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was poured into a mixture of ice and saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an off white solid which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography over a 350 g pad of silica gel
WASH
Type
WASH
Details
eluted with 4:1 ethyl acetate/dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)C(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.09 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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